N-(4-methoxyphenyl)guanidine nitrate
Overview
Description
Synthesis Analysis
The synthesis of guanidines, including “N-(4-methoxyphenyl)guanidine nitrate”, often involves the reaction of an amine with an activated guanidine precursor followed by deprotection to yield the corresponding free guanidine . One approach towards N, N ′-disubstituted guanidines involves a sequential one-pot method from N-chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .
Chemical Reactions Analysis
The chemical reactions involving guanidines are diverse. The traditional synthesis of guanidines mainly relies on the addition of amines to carbodiimides . Guanidines also serve as valuable scaffolds in organocatalysis and precursors for the synthesis of heterocycles .
Scientific Research Applications
Chemical Synthesis and Structural Analysis
- N-(4-methoxyphenyl)guanidine nitrate has been utilized in the synthesis of complex chemical structures. For instance, it was used in the preparation of 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine, demonstrating its role in the formation of molecules with potential pharmaceutical applications (Jian et al., 2007).
Copper-Catalyzed Reactions
- In organic chemistry, N-(4-methoxyphenyl)guanidine nitrate is employed in copper-catalyzed reactions. For example, it's used in the formation of N,N'-disubstituted guanidines, potentially for therapeutic applications for conditions like stroke (Cortes-Salva et al., 2010).
Coordination Chemistry
- The compound plays a significant role in coordination chemistry, specifically in the study of nickel(II) nitrate with guanidines. This research contributes to our understanding of complex ion formations, which is essential in materials science and catalysis (Glasovac et al., 2010).
Synthesis and Reactivity in Organometallics
- N-(4-methoxyphenyl)guanidine nitrate is instrumental in the synthesis and characterization of novel organometallic compounds. Its reactivity is explored in the context of creating new chemical entities with potential applications in catalysis and materials science (Elorriaga et al., 2012).
Enhancement of Solar Cell Efficiency
- In the field of renewable energy, specifically in dye-sensitized solar cells (DSSCs), N-(4-methoxyphenyl)guanidine nitrate has been investigated as an additive to improve power conversion efficiency. This illustrates its potential application in enhancing the performance of solar energy technologies (Nath et al., 2016).
Thermal Decomposition Studies
- The compound has been studied for its thermal decomposition properties, particularly in the context of gas-generating agents. This research is crucial for understanding its behavior in high-temperature environments, which can have applications in materials science and safety engineering (Mei et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-(4-methoxyphenyl)guanidine;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.HNO3/c1-12-7-4-2-6(3-5-7)11-8(9)10;2-1(3)4/h2-5H,1H3,(H4,9,10,11);(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCVXPUUCPPIAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)guanidine nitrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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